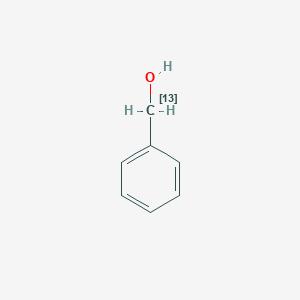

Benzyl alcohol-alpha-13C

Vue d'ensemble

Description

It is a colorless liquid with a molecular formula of C7H8O and a molecular weight of 108.14 g/mol. Benzyl alcohol-alpha-13C is used in various fields such as medical research, environmental research, and industrial research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Benzyl alcohol-alpha-13C can be synthesized through various methods. One common method involves the reduction of benzaldehyde using sodium borohydride (NaBH4) in methanol. The reaction is typically carried out at room temperature and yields phenylmethanol as the primary product.

Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with formaldehyde to produce phenylmethanol. This reaction requires anhydrous conditions and is typically conducted in an ether solvent.

Industrial Production Methods

Industrial production of phenyl(113C)methanol often involves the catalytic hydrogenation of benzaldehyde. This process uses a metal catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) under high pressure and temperature.

Analyse Des Réactions Chimiques

Oxidation Reactions

Benzyl alcohol-alpha-¹³C undergoes oxidation to form benzaldehyde-alpha-¹³C, a reaction critical in synthetic and catalytic studies.

Key Reagents and Conditions

-

Catalysts : Pd/Al₂O₃, Ru/Ir photoredox systems

-

Oxidizing Agents : Air (O₂), KMnO₄, CrO₃

-

Solvents : Water, aliphatic alcohols

-

Temperature : 25–90°C

Research Findings

A 2020 study using in situ high-pressure ¹³C/¹H NMR monitored the aerobic oxidation of benzyl alcohol-alpha-¹³C over Pd/Al₂O₃. Key insights include:

| Parameter | Observation | Source |

|---|---|---|

| Conversion Rate | 60% after 15 h at 21 bar O₂ | |

| Selectivity | >90% for benzaldehyde-alpha-¹³C | |

| Kinetic Profile | Rapid initial phase (0–5 h), plateau due to O₂ depletion |

The reaction proceeds via a radical mechanism under photoredox conditions, with thiobenzoic acid acting as a hydrogen atom transfer catalyst .

Reduction Reactions

Reduction typically converts benzyl alcohol-alpha-¹³C to toluene-alpha-¹³C or derivatives.

Key Reagents and Conditions

-

Reducing Agents : LiAlH₄, NaBH₄, tris(3-hydroxypropyl)phosphine

-

Solvents : Anhydrous ether, D₂O

-

Temperature : Room temperature to 90°C

Deuterium Incorporation

A 2006 study demonstrated that reduction in D₂O introduces deuterium at the α-position, forming benzyl-α-¹³C-α,α-d₂ alcohol . This isotopic labeling aids in mechanistic elucidation:

| Reaction Step | Intermediate | Outcome |

|---|---|---|

| Aldehyde reduction | Phosphonium species | Formation of α-monodeuterated alcohol |

| Zwitterion formation | Phosphobetaine | H/D exchange at benzylic position |

Substitution Reactions

Benzyl alcohol-alpha-¹³C participates in nucleophilic substitutions, often forming benzyl halides or ethers.

Key Reagents and Conditions

-

Reagents : SOCl₂, PBr₃, alkyl halides

-

Catalysts : Thiobenzoic acid, Ru/Ir complexes

-

Solvents : Polar aprotic solvents

C–H Alkylation

A 2024 study achieved Cα–H alkylation with α-ketoacid derivatives using thiobenzoic acid catalysis :

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| 4-Nitrobenzyl alcohol | 4-Nitrobenzyl alkylated diol | 85 | Ru photoredox, 24 h |

| 2-Methoxybenzyl alcohol | Sterically hindered diol | 72 | Ir photoredox, 24 h |

Kinetic Isotope Effects (KIE)

-

¹³C Labeling : Enables tracking of bond cleavage via NMR. For example, oxidation studies reveal preferential cleavage of the C–H bond over C–¹³C .

-

Deuterium Effects : Reductions in D₂O show reduced reaction rates (KIE ≈ 2–5), confirming carbanion intermediates .

Catalytic Pathways

Applications De Recherche Scientifique

Chemical Research Applications

1. Isotope Labeling in Organic Synthesis

Benzyl alcohol-alpha-13C serves as a crucial starting material for synthesizing various organic compounds. Its isotopic labeling allows researchers to trace metabolic pathways and reaction mechanisms with high precision. For example, it is used in studies involving enzyme-catalyzed reactions where the tracking of carbon atoms is essential for understanding reaction kinetics and mechanisms.

2. Kinetic Studies via NMR

Recent studies have utilized high-pressure NMR techniques to investigate the catalytic oxidation of this compound over heterogeneous catalysts like Pd/Al2O3. The use of DEPT (Distortionless Enhancement by Polarization Transfer) NMR has enabled the non-invasive monitoring of reaction kinetics, providing insights into the conversion rates and selectivity during reactions .

| Study | Catalyst | Method | Findings |

|---|---|---|---|

| D'Agostino et al., 2020 | Pd/Al2O3 | High-pressure 13C/1H NMR | Monitored intra-particle kinetics during oxidation; identified key reaction intermediates |

Biological Applications

1. Pharmacological Research

this compound is employed in pharmaceutical development, particularly in synthesizing drugs that require a phenylmethanol moiety. Its isotopic nature aids in studying drug metabolism and pharmacokinetics, allowing researchers to track how drugs are processed within biological systems.

2. Toxicological Studies

The compound's effects on cellular membranes have been documented, revealing its role as a "fluidizer" that impacts lipid bilayer structure. Studies have shown that benzyl alcohol can enhance the activity of membrane-bound enzymes, which is critical for understanding its biochemical interactions .

| Research Focus | Findings |

|---|---|

| Membrane Interaction Studies | Benzyl alcohol increases membrane fluidity and enzyme activity; potential implications for drug delivery systems |

Industrial Applications

1. Solvent and Flavoring Agent

In industrial settings, this compound is utilized as a solvent in various processes and as a flavoring agent in food products. Its isotopic labeling allows for tracing its use and behavior in food chemistry studies, enhancing safety assessments and regulatory compliance.

2. Fragrance Production

The compound is also significant in the fragrance industry, where it serves as a building block for synthesizing aromatic compounds. The isotopic nature provides valuable data for understanding scent profiles and their interactions with other ingredients.

| Application | Industry Impact |

|---|---|

| Solvent Use | Enhances efficiency in chemical processes; aids in flavoring safety assessments |

| Fragrance Synthesis | Essential for creating complex scent profiles; supports regulatory compliance |

Mécanisme D'action

Benzyl alcohol-alpha-13C exerts its effects through various mechanisms depending on its application. In biological systems, it can act as a substrate for enzymes such as alcohol dehydrogenase, which catalyzes its oxidation to benzaldehyde . This reaction involves the transfer of electrons from phenyl(113C)methanol to the enzyme’s cofactor, typically NAD+ or NADP+ .

Comparaison Avec Des Composés Similaires

Benzyl alcohol-alpha-13C is similar to other phenylmethanols and alcohols in terms of its chemical structure and reactivity. Some similar compounds include:

Benzyl Alcohol: Similar to phenyl(113C)methanol but without the isotopic labeling.

Phenol: Contains a hydroxyl group directly attached to an aromatic ring.

This compound is unique due to its isotopic labeling, which makes it useful in tracer studies and research involving isotopic effects.

Activité Biologique

Benzyl alcohol-alpha-13C, also known as Phenyl(α-^13C)methanol, is a stable isotopically labeled variant of benzyl alcohol. This compound has garnered attention due to its unique properties and applications in various fields, including biochemistry, toxicology, and pharmacology. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 111.16 g/mol

- Isotopic Labeling : The alpha carbon is labeled with carbon-13, enhancing its tracking in biological studies.

The structure of this compound consists of a benzene ring attached to a hydroxymethyl group. This configuration allows for various chemical reactions, including oxidation to benzaldehyde and reduction to toluene.

This compound exhibits several biological activities primarily through its interaction with metabolic pathways:

- Inhibition of Respiratory Spiracles : The compound acts on the respiratory spiracles of lice, obstructing them and leading to asphyxiation. This property is utilized in pest control applications.

- Metabolic Pathways : It participates in the methylation of phenol with methanol and is involved in the peroxisomal β-oxidative pathway, producing benzoyl-CoA, a precursor for various benzenoid compounds.

- Toxicological Effects : Studies have shown that benzyl alcohol can induce developmental toxicity in zebrafish embryos, leading to increased mortality rates, inhibited hatching rates, and morphological defects such as cardiac malformations .

Pharmacokinetics

Benzyl alcohol is known for its rapid absorption and distribution in biological systems. It undergoes metabolic transformations primarily in the liver, where it can be converted into benzaldehyde or further oxidized to benzoic acid. The pharmacokinetics of this compound are similar but may be traced more precisely due to its isotopic labeling.

Developmental Toxicity in Zebrafish

A notable study assessed the developmental toxicity of benzyl alcohol using zebrafish embryos as a model organism. The findings revealed that exposure to varying concentrations resulted in:

- Increased Mortality : Higher concentrations correlated with increased mortality rates.

- Morphological Defects : Observations included pericardial edema and arrhythmia due to cardiac malformations.

- Neuronal Disruption : Alterations in motor neuron axonal integrity were noted, indicating potential neurotoxic effects .

Enzyme Kinetics Studies

This compound has been utilized to study enzyme-catalyzed reactions due to its isotopic labeling. Researchers have employed this compound to investigate:

- Reaction Mechanisms : The kinetic isotope effect observed during oxidation reactions provides insights into bond cleavage processes.

- Substrate Specificity : Its unique properties allow for enhanced tracking during metabolic studies .

Applications in Research

This compound serves multiple roles in scientific research:

- Organic Synthesis : It is a precursor for synthesizing various organic compounds.

- Biological Studies : Used extensively in enzyme kinetics and metabolic pathway investigations due to its ability to be traced through biological systems.

- Pharmaceutical Development : It plays a role in synthesizing drugs that require a phenylmethanol moiety.

Summary Table of Biological Activity

Propriétés

IUPAC Name |

phenyl(113C)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2/i6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDDGKGOMKODPV-PTQBSOBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[13CH2]O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480287 | |

| Record name | Benzyl alcohol-|A-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54522-91-7 | |

| Record name | Benzyl alcohol-|A-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 54522-91-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.